(Rac)-PF-06250112

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

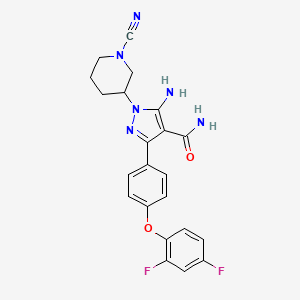

C22H20F2N6O2 |

|---|---|

分子量 |

438.4 g/mol |

IUPAC名 |

5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C22H20F2N6O2/c23-14-5-8-18(17(24)10-14)32-16-6-3-13(4-7-16)20-19(22(27)31)21(26)30(28-20)15-2-1-9-29(11-15)12-25/h3-8,10,15H,1-2,9,11,26H2,(H2,27,31) |

InChIキー |

SQFDBQCBXUWICP-UHFFFAOYSA-N |

正規SMILES |

C1CC(CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N |

製品の起源 |

United States |

Foundational & Exploratory

(Rac)-PF-06250112: A Technical Guide to its Mechanism of Action as a Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-06250112 is a potent and selective, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a critical therapeutic target for autoimmune diseases and B-cell malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The "(Rac)" designation indicates that the compound is a racemic mixture.

Core Mechanism of Action: Covalent Inhibition of BTK

This compound functions as an irreversible inhibitor of BTK. Its mechanism involves the formation of a covalent bond with a cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme. This covalent modification effectively and durably inactivates the kinase, preventing the transfer of phosphate (B84403) from ATP to its substrates.

The inhibition of BTK by this compound disrupts the downstream signaling cascades initiated by the B-cell receptor and Fc receptors. Specifically, it blocks the autophosphorylation of BTK at the Tyr223 residue, a crucial step for its full activation, without affecting the upstream, Syk-mediated phosphorylation at Tyr551. This targeted inhibition leads to the suppression of cellular responses such as B-cell proliferation, activation, and the production of autoantibodies.

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key potency and selectivity data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. BTK |

| BTK | 0.5 | - |

| BMX | 0.9 | 1.8-fold |

| TEC | 1.2 | 2.4-fold |

| ITK | >5,000 | >10,000-fold |

| JAK3 | >5,000 | >10,000-fold |

Table 2: Cellular Inhibitory Activity of this compound

| Assay | Cell Line/System | IC50 (nM) |

| Inhibition of Inositol Monophosphate Production | Ramos (Human B-cell line) | 12 |

| Inhibition of B-cell Proliferation | Primary Human B-cells | 2.5 |

Signaling Pathways

The inhibitory action of this compound on BTK has profound effects on the B-cell receptor and Fc receptor signaling pathways.

B-Cell Receptor (BCR) Signaling Pathway

Activation of the BCR by an antigen initiates a signaling cascade that is crucial for B-cell survival, proliferation, and differentiation. This compound intervenes in this pathway at the level of BTK.

Navigating the Synthesis and Purification of (Rac)-PF-06250112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (Rac)-PF-06250112, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. While specific, publicly available, detailed protocols for the direct synthesis of this compound are limited, this guide constructs a plausible and detailed synthetic route and purification strategy based on analogous procedures found in the patent literature for structurally related pyrazolopyrimidine-based BTK inhibitors.

Core Synthesis Strategy

The synthesis of this compound, a molecule with the chemical name N-(1-cyanomethyl-piperidin-4-yl)-5-(4-(3,4-difluorophenyl)carbamoyl)pyrazine-2-carboxamide, can be logically approached through a convergent synthesis. This involves the preparation of key intermediates, a substituted pyrazine-2-carboxylic acid and 4-amino-1-(cyanomethyl)piperidine, followed by their coupling to form the final product.

Table 1: Key Starting Materials and Reagents

| Compound/Reagent | Role | Supplier (Example) |

| Pyrazine-2,5-dicarboxylic acid | Starting material for pyrazine (B50134) core | Sigma-Aldrich |

| 3,4-Difluoroaniline (B56902) | Amine for amide formation | Combi-Blocks |

| 4-Hydroxypiperidine (B117109) | Starting material for piperidine (B6355638) moiety | TCI Chemicals |

| Chloroacetonitrile (B46850) | Reagent for cyanoethylation | Acros Organics |

| HATU | Amide coupling reagent | Chem-Impex |

| DIPEA | Non-nucleophilic base | Oakwood Chemical |

| Trifluoroacetic acid (TFA) | Deprotection agent | J.T. Baker |

| Dichloromethane (B109758) (DCM) | Solvent | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Solvent | EMD Millipore |

Experimental Protocols

The following protocols are representative of the steps likely involved in the synthesis of this compound, based on established chemical principles and analogous reactions.

Protocol 1: Synthesis of 5-(4-(3,4-difluorophenyl)carbamoyl)pyrazine-2-carboxylic acid (Intermediate A)

-

Mono-esterification: Pyrazine-2,5-dicarboxylic acid is first converted to its mono-methyl ester by reacting it with a controlled amount of methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

-

Amide Formation: The remaining carboxylic acid group of the mono-ester is then activated, for example with thionyl chloride or a coupling agent like HATU, and reacted with 3,4-difluoroaniline in a suitable solvent such as dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) to form the amide bond.

-

Saponification: The methyl ester is subsequently hydrolyzed to the carboxylic acid using a base like lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and a suitable organic solvent like methanol or tetrahydrofuran (B95107) (THF). Acidification of the reaction mixture then yields Intermediate A.

Protocol 2: Synthesis of 4-Amino-1-(cyanomethyl)piperidine (Intermediate B)

-

Boc Protection: The secondary amine of 4-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

-

Alkylation: The hydroxyl group of Boc-4-hydroxypiperidine is converted to a better leaving group, for instance by mesylation with methanesulfonyl chloride, followed by displacement with a cyanide source like sodium cyanide to introduce the nitrile group. A more direct approach involves the reaction of Boc-4-hydroxypiperidine with chloroacetonitrile in the presence of a base like sodium hydride in a solvent such as DMF.

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield Intermediate B.

Protocol 3: Final Coupling to form this compound

-

Amide Coupling: Intermediate A is coupled with Intermediate B using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in an aprotic solvent like DMF. The reaction is typically stirred at room temperature until completion.

-

Work-up and Initial Purification: The reaction mixture is diluted with a suitable organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions of a weak acid (e.g., citric acid), a weak base (e.g., sodium bicarbonate), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

Purification of this compound

Purification of the final racemic compound is crucial to obtain material of high purity for research and development purposes. A multi-step approach is generally employed.

Table 2: Purification Parameters

| Purification Step | Stationary Phase | Mobile Phase/Eluent | Detection |

| Flash Chromatography | Silica (B1680970) Gel | Gradient of Ethyl Acetate in Hexanes | UV (254 nm) |

| Preparative HPLC | C18 | Gradient of Acetonitrile (B52724) in Water (with 0.1% TFA) | UV (254/280 nm) |

| Chiral Separation (SFC) | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Supercritical CO₂ with co-solvent (e.g., Methanol) | UV |

Protocol 4: Purification and Chiral Resolution

-

Flash Chromatography: The crude product from the final coupling step is first purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is used to remove major impurities.

-

Preparative HPLC: For higher purity, the material obtained from flash chromatography can be further purified by preparative reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase gradient of acetonitrile in water, often with a small amount of an acid modifier like TFA.

-

Chiral Resolution: Since the target compound is a racemate, separation of the enantiomers is necessary if the individual stereoisomers are required. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is a modern and efficient method for this purpose. The choice of the specific chiral column and the co-solvent is critical and needs to be determined empirically.

Logical and Signaling Pathway Visualizations

To better understand the synthesis workflow and the biological context of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

This compound functions by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.

Caption: Simplified BTK signaling pathway and the inhibitory action of PF-06250112.

This guide provides a foundational understanding for the synthesis and purification of this compound. Researchers should note that the specific reaction conditions, yields, and purification parameters would require optimization in a laboratory setting. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

(Rac)-PF-06250112: A Technical Overview of a Potent Bruton's Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PF-06250112 is a potent and selective, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK). This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical data, and the experimental methodologies used for its characterization. Initially misidentified in some databases as a protein kinase C (PKC) inhibitor, more definitive research has established its role as a covalent inhibitor of BTK, a critical mediator in B-cell receptor and Fc receptor signaling pathways. This document consolidates the available quantitative data, outlines representative experimental protocols, and visualizes key pathways and workflows to serve as a valuable resource for researchers in the fields of immunology, oncology, and drug discovery.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the development, differentiation, and signaling of B-lymphocytes. Its involvement in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it a compelling therapeutic target for a range of B-cell malignancies and autoimmune diseases. The discovery of selective BTK inhibitors has revolutionized the treatment landscape for several of these conditions. This compound, developed by Pfizer, emerged as a potent and selective BTK inhibitor with potential applications in autoimmune diseases such as lupus and antibody-mediated glomerulonephritis. This guide details the scientific journey of this compound, from its initial characterization to its preclinical evaluation.

Discovery and Synthesis

While the specific synthetic route for this compound is not publicly detailed in patent literature, its chemical structure, 1-((R)-3-(4-amino-3-(4-(2,4-difluorophenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, suggests a multi-step synthesis common for pyrazolopyrimidine-based kinase inhibitors. The synthesis would likely involve the construction of the core pyrazolopyrimidine scaffold, followed by the introduction of the piperidinyl prop-2-en-1-one moiety and the 4-(2,4-difluorophenoxy)phenyl group through a series of coupling and functional group manipulation reactions.

Mechanism of Action

This compound is a covalent inhibitor of BTK. It forms a stable, yet reversible, adduct with a non-catalytic cysteine residue (Cys481) located in the active site of the BTK enzyme. This covalent modification blocks the binding of ATP, thereby inhibiting the kinase activity of BTK and disrupting downstream signaling cascades.

Signaling Pathway

BTK is a key component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, ultimately leading to B-cell proliferation, differentiation, and antibody production. By inhibiting BTK, this compound effectively blocks these processes.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its high potency and selectivity for BTK, translating to efficacy in cellular and in vivo models of autoimmune disease.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

| Parameter | Value |

| IC50 vs. BTK | 0.5 nM |

| Kinact/KI | 120,000 M-1s-1 |

| Selectivity vs. Src family kinases | 2200- to 4000-fold |

Table 2: Cellular Activity

| Assay | Cell Type | IC50 |

| B-Cell Proliferation | Primary Human B-Cells | 0.4 nM |

| B-Cell Proliferation | Murine Splenic B-Cells | 0.6 nM |

| CD69 Upregulation | Human Whole Blood | 23 nM |

| Anti-IgE-mediated Histamine Release | Human Whole Blood | 68 nM |

Data sourced from Rankin et al., The Journal of Immunology, 2013.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols for the key assays used to evaluate BTK inhibitors, based on standard methodologies in the field.

In Vitro BTK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a buffer salt (e.g., HEPES), MgCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP). Prepare a solution of recombinant human BTK enzyme and a suitable substrate peptide.

-

Incubation: In a microplate, incubate the BTK enzyme with the various concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution to each well.

-

Reaction Quenching: After a specific incubation time (e.g., 60 minutes) at 30°C, stop the reaction by adding a quench solution (e.g., phosphoric acid).

-

Detection: Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-33P]ATP. Measure the radioactivity of the phosphorylated substrate retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B-Cell Proliferation Assay

This assay assesses the effect of the compound on the proliferation of B-cells stimulated through their B-cell receptor.

Methodology:

-

Cell Isolation: Isolate primary B-cells from human peripheral blood or mouse spleens using negative selection magnetic beads.

-

Cell Culture: Plate the isolated B-cells in a 96-well plate in complete RPMI-1640 medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour.

-

Stimulation: Stimulate the B-cells by adding an anti-IgM antibody to cross-link the B-cell receptors.

-

Proliferation Measurement: After 48-72 hours of incubation, add a marker of proliferation, such as [3H]-thymidine or a dye like CFSE.

-

Detection: If using [3H]-thymidine, harvest the cells onto a filter plate and measure incorporated radioactivity. If using CFSE, analyze the dilution of the dye in daughter cells by flow cytometry.

-

Data Analysis: Calculate the percentage of proliferation inhibition at each compound concentration and determine the IC50 value.

Human Whole Blood CD69 Upregulation Assay

This assay measures the inhibitory effect of the compound on B-cell activation in a more physiologically relevant whole blood matrix.

Methodology:

-

Blood Collection: Collect fresh human whole blood in heparinized tubes.

-

Compound Incubation: Aliquot the whole blood into a 96-well plate and add serial dilutions of this compound. Incubate for 1 hour at 37°C.

-

Stimulation: Add a stimulating agent, such as an anti-IgD antibody, to activate the B-cells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Staining: Add fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69 to each well.

-

Lysis and Fixation: Lyse the red blood cells using a lysis buffer and fix the remaining leukocytes.

-

Flow Cytometry: Acquire the samples on a flow cytometer and gate on the B-cell population.

-

Data Analysis: Determine the percentage of CD69-positive B-cells for each treatment condition and calculate the IC50 for the inhibition of CD69 upregulation.

Clinical Development

Based on publicly available information, there is no evidence to suggest that this compound has entered clinical trials. The development of this compound may have been discontinued (B1498344) at the preclinical stage for various reasons.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Bruton's tyrosine kinase. The available preclinical data demonstrate its ability to effectively block BTK-mediated signaling pathways, leading to the inhibition of B-cell proliferation and activation. While its clinical development status is unknown, the information presented in this technical guide provides a solid foundation for understanding the scientific rationale and experimental basis for the investigation of this compound as a potential therapeutic agent for autoimmune diseases. The methodologies and data presented herein serve as a valuable reference for researchers working on the discovery and development of novel kinase inhibitors.

(Rac)-PF-06250112: A Deep Dive into its Structure-Activity Relationship as a Potent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (Rac)-PF-06250112, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). PF-06250112 has been investigated for its therapeutic potential in autoimmune diseases such as lupus. This document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Compound Profile: this compound

This compound is a pyrazolopyrimidine-based covalent inhibitor of BTK. It selectively and irreversibly binds to the cysteine residue at position 481 (Cys481) in the ATP-binding site of the BTK enzyme, leading to the inhibition of its kinase activity. This targeted covalent inhibition mechanism contributes to its high potency and prolonged duration of action.

Chemical Structure:

(R)-5-amino-1-(1-cyanopiperidin-3-yl)-3-(4-[2,4-difluorophenoxy]phenyl)-1H-pyrazole-4-carboxamide

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro potency and cellular activity of PF-06250112. Currently, detailed SAR data for a broad range of analogs of this compound is not publicly available in the reviewed literature. The data presented here focuses on the lead compound.

Table 1: In Vitro Kinase Inhibitory Potency of PF-06250112

| Kinase Target | IC50 (nM) |

| BTK | 0.5 |

| BMX | 0.9 |

| TEC | 1.2 |

Data sourced from publicly available information.

Table 2: Cellular Activity of PF-06250112

| Assay | Cell Type | Stimulus | IC50 (nM) |

| B-cell Proliferation | Human B-cells | Anti-IgM | 2.5 |

| CD69 Upregulation | Human Whole Blood | Anti-IgD | 23 |

| Histamine Release | Human Whole Blood | Anti-IgE | 68 |

Data extracted from Rankin AL, et al. J Immunol. 2013.

Signaling Pathway and Experimental Workflow

B-Cell Receptor (BCR) Signaling Pathway and Inhibition by PF-06250112

Activation of the B-cell receptor by an antigen initiates a signaling cascade crucial for B-cell proliferation, differentiation, and antibody production. BTK is a key enzyme in this pathway. PF-06250112, by covalently binding to and inhibiting BTK, effectively blocks these downstream signaling events.

Caption: Inhibition of the BCR signaling pathway by this compound.

General Experimental Workflow for Characterization of BTK Inhibitors

The development and characterization of BTK inhibitors like PF-06250112 typically follow a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models.

Caption: General experimental workflow for BTK inhibitor characterization.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of BTK inhibitors, based on standard methodologies in the field.

BTK In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.

-

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 1 µL of the compound dilution to the assay wells.

-

Add 2 µL of BTK enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

-

B-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of B-cells following stimulation of the B-cell receptor.

-

Materials:

-

Isolated primary human or murine B-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

B-cell stimulus (e.g., anti-IgM F(ab')₂ fragments)

-

Test compound (this compound)

-

Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)

-

96-well cell culture plates

-

-

Procedure:

-

Plate the isolated B-cells in the 96-well plates at a predetermined density.

-

Add serial dilutions of the test compound to the wells.

-

Add the B-cell stimulus (e.g., anti-IgM) to the appropriate wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

For [³H]-thymidine incorporation, add the radioisotope to the wells for the final 16-24 hours of incubation.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescent dye-based methods, stain the cells with the dye before stimulation and analyze the dye dilution by flow cytometry after the incubation period.

-

Determine the concentration-dependent inhibition of proliferation and calculate the IC50 value.

-

Western Blotting for BTK Phosphorylation

This method assesses the inhibition of BTK activity in a cellular context by measuring the phosphorylation of BTK at specific tyrosine residues.

-

Materials:

-

B-cell line (e.g., Ramos) or primary B-cells

-

Cell culture medium

-

B-cell stimulus (e.g., anti-IgM)

-

Test compound (this compound)

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-total BTK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Culture the B-cells and treat with various concentrations of the test compound for a specified time.

-

Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phosphorylated BTK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total BTK to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of BTK phosphorylation.

-

Conclusion

This compound is a well-characterized, potent, and selective covalent inhibitor of BTK. Its mechanism of action, involving the irreversible binding to Cys481, translates to effective inhibition of B-cell receptor signaling and subsequent cellular responses. While detailed structure-activity relationship data on a broad series of analogs are not extensively published, the information available on PF-06250112 itself provides a strong foundation for understanding the key molecular interactions required for potent BTK inhibition. The experimental protocols and workflows described herein offer a guide for the evaluation of this and similar classes of kinase inhibitors. Further research into the SAR of this chemical series could lead to the development of next-generation BTK inhibitors with improved therapeutic profiles.

Pharmacological Profile of (Rac)-PF-06250112: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PF-06250112 is the racemic form of PF-06250112, a potent and selective, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK). As a member of the Tec family of non-receptor tyrosine kinases, BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. PF-06250112 forms a covalent adduct with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity. This guide provides a comprehensive overview of the pharmacological profile of PF-06250112, including its mechanism of action, in vitro and cellular activities, and its effects on the BTK signaling cascade. The information presented herein is based on the active enantiomer, PF-06250112.

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in hematopoietic cells, particularly in the B-lymphocyte lineage.[1] Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of BTK.[2] Activated BTK subsequently phosphorylates and activates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2), which in turn mobilizes intracellular calcium and activates further signaling pathways essential for B-cell function.[3] The aberrant activation of the BCR pathway is a hallmark of numerous B-cell lymphomas and autoimmune disorders.

PF-06250112 has been identified as a potent and selective covalent inhibitor of BTK.[4] Its racemic form, this compound, is expected to derive its pharmacological activity from this active enantiomer. This document details the available pharmacological data for PF-06250112, providing a technical resource for researchers in the field of kinase inhibitor development and B-cell biology.

Mechanism of Action

PF-06250112 is an irreversible inhibitor of BTK. Its mechanism of action involves the formation of a covalent bond with the sulfhydryl group of the cysteine residue at position 481 (Cys481) within the ATP-binding site of the BTK enzyme.[4][5] This targeted covalent modification effectively and permanently inactivates the kinase, thereby blocking its downstream signaling functions.[6]

The interaction of PF-06250112 with BTK is time-dependent, a characteristic feature of covalent inhibitors.[4] Molecular modeling suggests that the electrophilic moiety of the inhibitor is positioned to react with the nucleophilic Cys481 residue.[5]

Quantitative Pharmacological Data

The inhibitory activity of PF-06250112 has been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Activity

| Target Kinase | IC50 (nM) | Assay Conditions |

| BTK | 0.5 | Time-dependent in vitro kinase assay[4] |

| BMX | 0.9 | In vitro kinase assay[7] |

| TEC | 1.2 | In vitro kinase assay[7] |

Table 2: Cellular Activity

| Assay | Cell Type | IC50 (nM) | Endpoint |

| B-Cell Proliferation | Purified Primary Human B-Cells | 2.5 | Inhibition of BCR-stimulated proliferation[4] |

| CD69 Upregulation | Human Whole Blood B-Cells | 23 | Inhibition of anti-IgD-mediated upregulation[4] |

| Histamine Release | Human Whole Blood | 68 | Inhibition of anti-IgE-mediated release[4] |

| BTK Autophosphorylation (p-Tyr223) | Cellular Assay | 475 (EC50) | Inhibition of autophosphorylation[5] |

| PLCγ2 Phosphorylation (p-Tyr759) | Cellular Assay | 318 (EC50) | Inhibition of downstream effector phosphorylation[5] |

Signaling Pathway Analysis

PF-06250112 effectively inhibits the BTK signaling pathway. Upon BCR activation, LYN and SYK kinases phosphorylate BTK at Tyr551, leading to a conformational change that allows for the autophosphorylation of BTK at Tyr223. This autophosphorylation is a critical step for full BTK activation. PF-06250112, by binding to Cys481, prevents this autophosphorylation step.[4] Consequently, the downstream phosphorylation and activation of PLCγ2 are inhibited, leading to the abrogation of subsequent signaling events such as calcium mobilization and activation of transcription factors.[2][4]

Figure 1. BTK Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. Below are outlines of key experimental protocols relevant to the characterization of this compound.

In Vitro BTK Kinase Assay (Luminescent-Based)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced, which is indicative of kinase activity.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[7]

-

ATP

-

BTK substrate (e.g., poly(Glu, Tyr) peptide)

-

This compound test compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the test compound or vehicle control.

-

Add the BTK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Figure 2. Workflow for In Vitro BTK Kinase Inhibition Assay.

Western Blot Analysis of BTK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of BTK in a cellular context.

Materials:

-

B-cell line (e.g., Ramos)

-

Cell culture medium and supplements

-

This compound

-

BCR stimulating agent (e.g., anti-IgM F(ab')2 fragments)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Procedure:

-

Culture B-cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with anti-IgM to induce BCR signaling and BTK phosphorylation.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-BTK (Tyr223).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total BTK to ensure equal protein loading.

Figure 3. Workflow for Western Blot Analysis of BTK Phosphorylation.

Conclusion

This compound, through its active enantiomer PF-06250112, is a potent and selective covalent inhibitor of BTK. It effectively blocks BTK enzymatic activity and downstream signaling, leading to the inhibition of B-cell proliferation and other cellular responses. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating BTK inhibitors and their therapeutic potential in B-cell-mediated diseases. Further studies are warranted to fully elucidate the kinase selectivity profile and in vivo pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Covalent Cysteine Targeting of Bruton’s Tyrosine Kinase (BTK) Family by Withaferin-A Reduces Survival of Glucocorticoid-Resistant Multiple Myeloma MM1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypermorphic mutation of phospholipase C, γ2 acquired in ibrutinib-resistant CLL confers BTK independency upon B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A conditional form of Bruton's tyrosine kinase is sufficient to activate multiple downstream signaling pathways via PLC Gamma 2 in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

In Vitro Characterization of (Rac)-PF-06250112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PF-06250112 is a potent and orally bioavailable small-molecule inhibitor of Bruton's tyrosine kinase (BTK). This document provides a comprehensive in vitro characterization of this compound, summarizing its inhibitory activity, selectivity, and effects on cellular functions. Detailed experimental protocols for key assays are provided, along with visual representations of the relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it an attractive therapeutic target. This compound has been identified as a potent inhibitor of BTK, forming a covalent but reversible adduct with a cysteine residue (Cys481) in the ATP-binding pocket of the enzyme.[1] This technical guide details the in vitro pharmacological profile of this compound.

Biochemical Activity and Selectivity

This compound demonstrates potent, time-dependent inhibition of BTK in enzymatic assays. Its inhibitory activity extends to a few other kinases with a homologous active site cysteine.

Table 1: In Vitro Inhibitory Activity of this compound against Selected Kinases

| Target Kinase | IC50 (nM) | Kinact/KI (M⁻¹s⁻¹) | Selectivity Fold vs. BTK | Reference |

| BTK | 0.5 | 120,000 | 1 | [1][2] |

| BMX | 0.9 | Not Reported | 1.8 | [2] |

| TEC | 1.2 | Not Reported | 2.4 | [2] |

| Lyn | >1,100 | Not Reported | >2,200 | [2] |

| Src | >1,500 | Not Reported | >3,000 | [2] |

| Lck | >2,000 | Not Reported | >4,000 | [2] |

| ITK | >5,000 | Not Reported | >10,000 | [2] |

| JAK3 | >5,000 | Not Reported | >10,000 | [2] |

Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available. The available data indicates high general selectivity, particularly against the Src family kinases.[2]

Cellular Activity

This compound effectively inhibits B-cell receptor-driven cellular responses in various in vitro models.

Table 2: In Vitro Cellular Activity of this compound

| Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) | Reference |

| B-Cell Proliferation | Primary Human B-Cells | Anti-IgM | Proliferation | 2.5 | [1][2] |

| B-Cell Activation (CD69 Upregulation) | Human Whole Blood | Anti-IgD | CD69 Expression | 23 | [1] |

| Inositol Monophosphate Generation | Ramos Cells (Human B-Cell Line) | Anti-IgM | IP1 Production | 12 | [1] |

| Histamine Release | Human Whole Blood | Anti-IgE | Histamine Release | 68 | [2] |

| T-Cell Proliferation | Primary Human T-Cells | Not Specified | Proliferation | >10,000 | [1] |

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by this compound.

Caption: BCR signaling pathway and the inhibitory action of this compound on BTK.

Experimental Workflow: In Vitro BTK Kinase Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of this compound against BTK.

Caption: Workflow for a typical in vitro BTK kinase inhibition assay.

Experimental Workflow: B-Cell Proliferation Assay

This diagram illustrates the process for assessing the effect of this compound on B-cell proliferation.

Caption: Workflow for a B-cell proliferation assay.

Experimental Protocols

In Vitro BTK Kinase Inhibition Assay

This protocol is a generalized procedure for determining the IC50 value of this compound against BTK.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT).

-

Dilute recombinant human BTK enzyme to the desired concentration in kinase buffer.

-

Prepare a solution of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the diluted BTK enzyme to each well.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Add the ADP-Glo™ Reagent and incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the Kinase Detection Reagent and incubate (e.g., 30 minutes at room temperature).

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis of BTK Signaling

This protocol describes the analysis of BTK pathway phosphorylation in response to this compound.

-

Cell Culture and Treatment:

-

Culture primary human B-cells or a suitable B-cell line (e.g., Ramos) in appropriate media.

-

Pre-incubate the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate BCR agonist (e.g., F(ab')₂ anti-human IgM) for a short period (e.g., 10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated BTK (p-Tyr223, p-Tyr551), total BTK, phosphorylated Syk, and total Syk overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

B-Cell Proliferation Assay

This protocol outlines a method to measure the effect of this compound on B-cell proliferation.

-

Cell Preparation:

-

Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Resuspend the purified B-cells in complete RPMI-1640 medium.

-

-

Assay Setup:

-

Plate the B-cells in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells per well.

-

Add serial dilutions of this compound or DMSO to the wells.

-

Stimulate the cells with a polyclonal B-cell activator, such as F(ab')₂ anti-human IgM.

-

-

Proliferation Measurement:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Pulse the cells with 1 µCi of [³H]-thymidine per well and incubate for an additional 18 hours.

-

Harvest the cells onto a filter mat and measure the incorporation of [³H]-thymidine using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of proliferation relative to the stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

In Vitro ADME/Tox Profile

Detailed in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively available in the public domain. The compound is described as orally bioavailable, suggesting favorable ADME properties.[2] For a comprehensive assessment, the following in vitro assays are recommended:

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) to determine the half-life and intrinsic clearance.

-

CYP450 Inhibition: Evaluation of the inhibitory potential of this compound against major cytochrome P450 isoforms to assess the risk of drug-drug interactions.

-

Plasma Protein Binding: Determination of the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.

-

Permeability: Assessment of intestinal permeability using Caco-2 cell monolayers to predict oral absorption.

-

hERG Inhibition: Evaluation of the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel.

Conclusion

This compound is a highly potent and selective inhibitor of BTK with demonstrated activity in cellular assays relevant to B-cell function. Its in vitro profile suggests its potential as a therapeutic agent for B-cell-mediated diseases. Further investigation into its comprehensive kinase selectivity and in vitro ADME properties will be crucial for its continued development. The protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the pharmacological characteristics of this compound.

References

A Technical Guide for Drug Development Professionals

An In-depth Preclinical Evaluation of (Rac)-PF-06250112

This compound , a potent and selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK), has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases and other B-cell-mediated pathologies. This document provides a comprehensive overview of its preclinical evaluation, detailing its mechanism of action, pharmacological data, and the experimental protocols used to ascertain its efficacy and cellular effects.

Mechanism of Action

PF-06250112 is a highly selective, orally bioavailable inhibitor of BTK.[1][2][3] It functions by forming a reversible covalent bond with a specific cysteine residue (Cys481) located near the ATP-binding pocket of the BTK enzyme.[1][2][4] This interaction effectively blocks the kinase activity of BTK.

BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways.[4][5][6] Upon receptor engagement, BTK is activated via phosphorylation and subsequently autophosphorylates at the Tyr223 residue.[4] This autophosphorylation is a crucial step for the activation of downstream signaling molecules, including phospholipase Cγ2 (PLCγ2). Activated PLCγ2 leads to the generation of second messengers like inositol (B14025) triphosphate and diacylglycerol, culminating in calcium mobilization and the activation of transcription factors such as NF-κB and NFAT.[1][2]

By inhibiting BTK's autophosphorylation, PF-06250112 effectively halts this signaling cascade, thereby preventing B-cell activation, proliferation, differentiation, and autoantibody production.[2][4][6]

Quantitative Pharmacological Data

The potency and selectivity of PF-06250112 have been characterized through a variety of in vitro assays. The data highlights its sub-nanomolar potency against BTK and high selectivity over other related kinases.

Table 1: In Vitro Enzymatic and Cellular Potency (IC50)

| Assay | Target/Cell Type | IC50 Value | Reference |

| Enzyme Inhibition | |||

| Bruton's tyrosine kinase (BTK) | 0.5 nM | [3][4] | |

| BMX nonreceptor tyrosine kinase | 0.9 nM | [3][4] | |

| TEC protein-tyrosine kinase | 1.2 nM | [3][4] | |

| Cellular Function | |||

| Inositol Monophosphate Production | Ramos (Human B-cell line) | 12 nM | [4] |

| B-Cell Proliferation | Primary Human B-Cells | 2.5 nM | [4] |

| B-Cell Proliferation | Primary Murine B-Cells | 0.6 nM | [4] |

| CD86 Upregulation (in vitro) | Murine Splenic B-Cells | 1.1 ± 0.6 nM | [2] |

| CD69 Upregulation (whole blood) | Human B-Cells | 23 nM | [4] |

| Histamine Release (whole blood) | Human Basophils/Mast Cells | 68 nM | [4] |

Table 2: In Vivo Efficacy in Murine Autoimmune Models

| Model | Key Findings | Dosing | Reference |

| Lupus Nephritis | - Significantly reduced splenic germinal center B-cells and plasma cells | 10 & 30 mg/kg | [4][7][8] |

| (NZB/NZW F1 Mice) | - Dose-dependent reduction in anti-dsDNA autoantibodies | 3, 10, 30 mg/kg | [6][8] |

| - Prevented development of proteinuria | 3, 10, 30 mg/kg | [6][8] | |

| - Improved glomerular pathology scores | 3, 10, 30 mg/kg | [6][8] | |

| Glomerulonephritis | - Dose-dependent decrease in proteinuria | Not specified | [9] |

| (Passive NTN Model) | |||

| Hemophilia A | - Did not prevent primary anti-FVIII immune response | 15 mg/kg | [2][10] |

| (FVIII-deficient Mice) | - Significantly inhibited the memory B-cell recall response | 15 mg/kg | [2][10] |

| - Reduced ex vivo differentiation of memory B-cells | 15 mg/kg | [1][2] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of PF-06250112.

In Vitro B-Cell Activation Assay

-

Objective: To determine the in vitro potency of PF-06250112 in inhibiting BCR-mediated B-cell activation.

-

Methodology:

-

Splenic B-cells were isolated from C57Bl/6 mice via negative selection.

-

Cells were plated in RPMI medium supplemented with 10% fetal calf serum.

-

Cells were pre-treated with varying concentrations of PF-06250112 or vehicle (DMSO) for 2 hours.

-

B-cell activation was stimulated by adding 10 µg/mL of F(ab')2 fragments of goat anti-mouse IgM. A parallel control was stimulated with 5 µg/mL of anti-mouse CD40 antibody.

-

After 24 hours of incubation, cells were harvested and stained for flow cytometry.

-

The expression of the activation marker CD86 on live B220+ B-cells was analyzed to determine the IC50.[2]

-

In Vivo Murine Model of Hemophilia A (Memory B-Cell Response)

-

Objective: To assess the effect of PF-06250112 on the secondary immune response to Factor VIII (FVIII).

-

Methodology:

-

Sensitization: FVIII-deficient mice were injected with FVIII once a week for 4 weeks to generate a memory B-cell population.

-

Adoptive Transfer: Splenocytes were harvested from the sensitized mice. CD138+ plasma cells were depleted to isolate the memory B-cell-containing fraction. These cells were then adoptively transferred into naïve FVIII-deficient recipient mice.

-

Treatment: Starting the day after transfer, recipient mice were orally administered either vehicle or PF-06250112 (15 mg/kg) daily for 5 days a week, for a duration of 2 weeks.

-

Challenge: A single dose of FVIII was administered to the recipient mice 2 hours after the very first dose of the inhibitor.

-

Endpoint Analysis: Blood samples were collected 14 days after the FVIII challenge, and serum levels of anti-FVIII IgG were quantified by ELISA to evaluate the memory response.[1][2][11]

-

Western Blot Analysis of BTK Pathway Phosphorylation

-

Objective: To directly visualize the inhibitory effect of PF-06250112 on BTK signaling intermediates.

-

Methodology:

-

Primary human B-cells were incubated with various concentrations of PF-06250112.

-

BCR signaling was stimulated by adding F(ab')2 anti-human IgM.

-

Following stimulation, cells were lysed, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was probed with primary antibodies specific for phosphorylated BTK (p-Tyr223, p-Tyr551) and phosphorylated Syk (p-Tyr352).

-

Blots were subsequently stripped and reprobed with antibodies for total BTK and Syk to confirm equal protein loading.

-

Detection was performed using chemiluminescence to visualize the phosphorylation status of the target proteins.[4][8]

-

Lupus Nephritis Murine Model (NZB/NZW F1)

-

Objective: To evaluate the therapeutic efficacy of PF-06250112 in a spontaneous, chronic model of systemic lupus erythematosus (SLE).

-

Methodology:

-

Aged female NZB/NZW F1 mice, which spontaneously develop a lupus-like disease, were used.

-

Mice were randomized into treatment groups and received daily oral doses of vehicle or PF-06250112 (e.g., 3, 10, or 30 mg/kg).

-

Monitoring: Urine protein levels were monitored regularly (e.g., weekly) to assess the development of proteinuria.

-

Terminal Analysis: At the end of the study (e.g., after 12 weeks of treatment), a comprehensive analysis was performed.

-

Serology: Serum was collected to measure anti-dsDNA autoantibody titers by ELISA.

-

Flow Cytometry: Spleens were harvested to quantify B-cell populations, including germinal center B-cells (Fas+GL7+) and plasma cells (CD138+).

-

Histopathology: Kidneys were fixed, sectioned, and stained (H&E, PAS) to score for glomerular injury, inflammation, and the presence of proteinaceous casts. Immunohistochemistry was used to assess the deposition of IgG and complement C3.[8]

-

-

Conclusion

The preclinical data for this compound robustly demonstrates its function as a potent and selective BTK inhibitor. It effectively blocks BCR and FcR signaling, leading to the inhibition of B-cell activation and proliferation. In various animal models of autoimmune disease, particularly those mimicking lupus nephritis, PF-06250112 significantly reduced key disease parameters, including autoantibody production and renal pathology.[6][8] Furthermore, its ability to specifically target the memory B-cell response highlights its potential for treating established autoimmune conditions and preventing disease flares.[2][10] These comprehensive preclinical findings provide a strong rationale for the clinical development of BTK inhibitors like PF-06250112 for the treatment of SLE and other B-cell-driven autoimmune disorders.

References

- 1. Prevention of the anti-factor VIII memory B-cell response by inhibition of Bruton tyrosine kinase in experimental hemophilia A | Haematologica [haematologica.org]

- 2. Prevention of the anti-factor VIII memory B-cell response by inhibition of Bruton tyrosine kinase in experimental hemophilia A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Treatments in Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of BTK prevents murine lupus and antibody-mediated glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Spleen Tyrosine Kinase-Bruton's Tyrosine Kinase Axis for Immunologically Mediated Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevention of the anti-factor VIII memory B-cell response by inhibition of Bruton tyrosine kinase in experimental hemophilia A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. haematologica.org [haematologica.org]

Target Engagement of (Rac)-PF-06250112 in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-06250112 is a small molecule inhibitor targeting p21-activated kinases (PAKs), with a high affinity for PAK1. PAKs are a family of serine/threonine kinases that are crucial downstream effectors of the Rho GTPases, Rac1 and Cdc42. In the nervous system, PAK1 plays a pivotal role in regulating neuronal structure and function, including dendrite initiation, neurite outgrowth, and cytoskeletal dynamics.[1][2] The inhibition of PAK1 is therefore a promising therapeutic strategy for various neurological disorders. This technical guide provides a comprehensive overview of the methodologies to assess the target engagement of this compound in neurons, summarizes key signaling pathways, and presents detailed experimental protocols.

Quantitative Data on PAK Inhibition

| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Reference |

| NVS-PAK1-1 | PAK1 (selective) | IC50: 5 nM | Biochemical Assay | [3] |

| FRAX597 | Group I PAKs | IC50: 8 nM (PAK1), 13 nM (PAK2), 19 nM (PAK3) | Biochemical Assay | [3] |

| IPA-3 | PAK1 (non-ATP competitive) | IC50: 2.5 µM | Cell-free Assay | [3] |

| FRAX486 | Group I PAKs | IC50: 14 nM (PAK1), 33 nM (PAK2), 39 nM (PAK3) | Biochemical Assay | [3] |

| PF-03758309 | PAK4 | Kd: 2.7 nM | Biochemical Assay | [3] |

| BJG-05-039 | PAK1 (degrader) | IC50: 233 nM | In vitro Inhibition | [4] |

Experimental Protocols

To rigorously assess the target engagement of this compound in neurons, a multi-faceted approach employing biochemical, cellular, and imaging-based assays is recommended.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PAK1.

Protocol:

-

Reagents: Recombinant human PAK1 (active), kinase buffer (e.g., 40 mM HEPES, pH 7.4, 10 mM MgCl2), ATP (e.g., 5 µM), a suitable substrate (e.g., myelin basic protein [MBP] or a specific peptide), and this compound (in DMSO).[1][5]

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine recombinant PAK1, the substrate, and the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP (can be radiolabeled with γ-³²P).

-

Incubate at 30°C for a specified time (e.g., 30 minutes).[1][5]

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

If using a radiolabel, detect substrate phosphorylation by autoradiography.

-

Alternatively, use a phospho-specific antibody against the substrate for Western blot analysis or a luminescence-based assay like ADP-Glo™ that measures ADP production.[6]

-

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[7][8][9]

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable neuronal cell line (e.g., PC12, SH-SY5Y, or primary cortical neurons) to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a buffered solution.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 45°C to 69°C) for a short duration (e.g., 5 minutes) using a PCR cycler.[9]

-

-

Lysis and Protein Quantification:

-

Lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Separate the soluble protein fraction (containing stabilized, folded proteins) from the precipitated, denatured proteins by centrifugation.

-

Quantify the amount of soluble PAK1 in the supernatant.

-

-

Detection:

-

Use Western blotting with a specific anti-PAK1 antibody to detect the amount of soluble PAK1 at each temperature.

-

-

Data Analysis: A shift in the melting curve of PAK1 to higher temperatures in the presence of this compound indicates target engagement. Dose-response curves at a fixed temperature can be generated to determine the EC50 for target binding.[10]

Western Blot Analysis of Downstream Signaling

This method assesses the functional consequence of PAK1 inhibition by measuring the phosphorylation status of its downstream substrates.

Protocol:

-

Cell Culture and Treatment:

-

Culture neuronal cells and treat with different concentrations of this compound for various time points.

-

-

Cell Lysis:

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Analysis:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-PAK1 (e.g., pThr423) and total PAK1, as well as antibodies for downstream targets like phospho-LIMK and phospho-cofilin.[11]

-

Use appropriate secondary antibodies and a detection reagent.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in the phosphorylation of PAK1 and its downstream effectors with increasing concentrations of this compound demonstrates target engagement and functional inhibition.

Neurite Outgrowth Assay

This assay evaluates the phenotypic effect of PAK1 inhibition on neuronal morphology.

Protocol:

-

Cell Culture:

-

Treatment:

-

Treat the cells with different concentrations of this compound.

-

-

Imaging and Analysis:

-

After a set incubation period (e.g., 24-48 hours), fix the cells.

-

Stain the neurons with a neuronal marker (e.g., βIII-tubulin) and a nuclear stain (e.g., DAPI).

-

Acquire images using a high-content imaging system.

-

Quantify neurite length, number of branches, and other morphological parameters using automated image analysis software.[14][15]

-

-

Data Analysis: Analyze the dose-dependent effect of this compound on neurite outgrowth parameters.

Immunocytochemistry for Cytoskeletal Proteins

This technique visualizes the impact of PAK1 inhibition on the organization of the actin and microtubule cytoskeletons.

Protocol:

-

Cell Culture and Treatment:

-

Culture neurons on coverslips and treat with this compound.

-

-

Fixation and Staining:

-

Fix the cells with paraformaldehyde.[16]

-

Permeabilize the cells and stain for F-actin using fluorescently labeled phalloidin (B8060827) and for microtubules using an anti-tubulin antibody.

-

-

Imaging:

-

Acquire high-resolution images using a confocal or fluorescence microscope.

-

-

Analysis: Qualitatively and quantitatively assess changes in the structure and organization of the actin and microtubule networks in response to the inhibitor.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involving PAK1 in neurons and the experimental workflows to assess the target engagement of this compound.

Caption: PAK1 Signaling Pathway in Neurons.

Caption: Experimental Workflow for Target Engagement.

Conclusion

This technical guide outlines a comprehensive strategy for characterizing the target engagement of this compound in neurons. By combining direct binding assays, functional biochemical and cellular assays, and phenotypic assessments, researchers can build a robust profile of this PAK1 inhibitor's activity in a neuronal context. The provided protocols and visualizations serve as a foundation for designing and executing experiments to elucidate the therapeutic potential of this compound for neurological disorders.

References

- 1. p21-Activated Kinase 1 (Pak1) Phosphorylates BAD Directly at Serine 111 In Vitro and Indirectly through Raf-1 at Serine 112 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p21-activated kinases in neural cytoskeletal remodeling and related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p21-Activated Kinase 1 (Pak1) Phosphorylates BAD Directly at Serine 111 In Vitro and Indirectly through Raf-1 at Serine 112 | PLOS One [journals.plos.org]

- 6. promega.com [promega.com]

- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phospho-PAK1 (Thr423)/PAK2 (Thr402) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. PAK5, a New Brain-Specific Kinase, Promotes Neurite Outgrowth in N1E-115 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane targeting of p21-activated kinase 1 (PAK1) induces neurite outgrowth from PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]

- 16. bit.bio [bit.bio]

The Enigmatic Ligand: A Technical Review of (Rac)-PF-06250112 and its Interaction with AMPA Receptors

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the binding kinetics of the compound (Rac)-PF-06250112 with a focus on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. However, a comprehensive review of publicly available scientific literature and pharmacological databases reveals a critical misattribution of this compound's target. The overwhelming evidence identifies this compound not as an AMPA receptor ligand, but as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).

This document will, therefore, serve to clarify the established pharmacology of this compound, presenting the available binding data for its true target, BTK. Furthermore, in the absence of any reported interaction with AMPA receptors, we will provide a general overview of the methodologies and signaling pathways pertinent to its characterized activity.

Quantitative Binding Data: this compound as a BTK Inhibitor

This compound is a racemic mixture of PF-06263276 (the active enantiomer) and PF-06263278 (the less active enantiomer). The inhibitory activity of this compound against BTK has been quantified, and the data is summarized in the table below.

| Compound | Target | Parameter | Value | Reference |

| This compound | Bruton's tyrosine kinase (BTK) | IC50 | 2.1 nM | |

| PF-06263276 (enantiomer) | Bruton's tyrosine kinase (BTK) | IC50 | 1.2 nM | |

| PF-06263278 (enantiomer) | Bruton's tyrosine kinase (BTK) | IC50 | 4 µM |

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Extensive kinase screening has demonstrated that PF-06250112 is highly selective for BTK, exhibiting over 30-fold selectivity against other Tec family kinases and over 1000-fold selectivity against a broader panel of 118 kinases.

Experimental Protocols: Determining Kinase Inhibition

While no protocols exist for the study of this compound binding to AMPA receptors, the following outlines a general methodology for determining the IC50 of a kinase inhibitor, such as PF-06250112 against BTK.

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay is fundamental in determining the potency of a kinase inhibitor.

Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., a peptide with a tyrosine residue for phosphorylation)

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP) or coupled to a reporter system

-

Test compound (this compound) at various concentrations

-

Assay buffer (containing MgCl₂, DTT, and other necessary co-factors)

-

Filter plates or beads for separating phosphorylated substrate from unreacted ATP

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared to cover a wide range of concentrations.

-

Reaction Setup: The kinase reaction is initiated by combining the recombinant BTK enzyme, the specific substrate, and the test compound at various concentrations in the assay buffer.

-

Initiation of Phosphorylation: The reaction is started by the addition of ATP. The mixture is incubated for a specific period at a controlled temperature (e.g., 30°C) to allow for enzymatic phosphorylation of the substrate.

-

Termination of Reaction: The reaction is stopped, typically by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

-

Separation and Detection: The phosphorylated substrate is separated from the remaining ATP. If radiolabeled ATP is used, the amount of radioactivity incorporated into the substrate is measured using a scintillation counter. For non-radioactive methods, a detectable signal (e.g., luminescence or fluorescence) is generated and measured.

-

Data Analysis: The amount of kinase activity is plotted against the concentration of the inhibitor. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: Bruton's Tyrosine Kinase (BTK)

Given that this compound is a BTK inhibitor, its mechanism of action is understood within the context of the BTK signaling pathway. This pathway is crucial for B-cell development, differentiation, and signaling.

B-cell receptor (BCR) activation by an antigen initiates a signaling cascade. This involves the phosphorylation of the BCR's intracellular domains, which then recruit and activate spleen tyrosine kinase (Syk). Syk, in turn, phosphorylates and activates several downstream targets, including BTK. Activated BTK is critical for relaying signals that lead to calcium mobilization, activation of transcription factors (such as NF-κB), and ultimately, B-cell proliferation, survival, and antibody production.

By inhibiting BTK, this compound effectively blocks this signaling cascade, which is why it has been investigated for the treatment of autoimmune diseases and B-cell malignancies.

Conclusion

The available scientific evidence unequivocally identifies this compound as a potent and selective inhibitor of Bruton's tyrosine kinase, not a ligand for AMPA receptors. As such, there is no data on its binding kinetics, experimental protocols, or relevant signaling pathways in the context of AMPA receptor interaction. The information provided herein clarifies the true pharmacological profile of this compound, presenting its quantified inhibitory activity against BTK, a general protocol for determining such activity, and its role within the BTK signaling pathway. For researchers and drug development professionals, it is crucial to rely on validated compound-target information to guide research and development efforts.

Chiral Separation and Biological Activity of PF-06250112 Enantiomers: A Technical Overview

Disclaimer: Publicly available information regarding the specific chiral separation and enantiomer-specific biological activity of PF-06250112 is limited. This technical guide has been compiled based on the known pharmacology of Bruton's tyrosine kinase (BTK) inhibitors and established principles of chiral chemistry and analysis within this class of compounds. The experimental protocols and quantitative data presented herein are representative examples and should be considered illustrative.

Introduction

PF-06250112 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) and Fc receptor-mediated signaling pathways.[1] As a key regulator of B-cell proliferation, survival, and differentiation, BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The chemical structure of PF-06250112 contains a chiral center, indicating the existence of two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity. Therefore, the separation and individual characterization of the PF-06250112 enantiomers are critical for a comprehensive understanding of its therapeutic potential and safety profile.

This guide provides a detailed overview of a representative methodology for the chiral separation of PF-06250112 enantiomers and a comparative analysis of their hypothetical biological activities.

Chiral Separation of PF-06250112 Enantiomers

Based on common practices for the chiral separation of small molecule kinase inhibitors, Supercritical Fluid Chromatography (SFC) is a highly effective and efficient technique. SFC offers advantages such as high resolution, reduced analysis time, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC) methods.

Proposed Experimental Protocol: Chiral SFC

A plausible method for the analytical and semi-preparative chiral separation of PF-06250112 enantiomers is outlined below.

Instrumentation:

-

SFC system equipped with a back-pressure regulator, a column oven, a UV-Vis detector, and a fraction collector.

Chromatographic Conditions (Hypothetical):

| Parameter | Value |

|---|---|

| Column | Chiral stationary phase column (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., Methanol) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Sample Concentration | 1 mg/mL in Methanol |

Results: Under these hypothetical conditions, baseline separation of the two enantiomers would be expected.

| Enantiomer | Retention Time (min) |

| Enantiomer 1 | 3.5 |

| Enantiomer 2 | 4.8 |

Experimental Workflow: Chiral Separation

Biological Activity of PF-06250112 Enantiomers

The two enantiomers of PF-06250112 are expected to exhibit different binding affinities and inhibitory activities towards BTK. Typically, one enantiomer (the eutomer) is significantly more active than the other (the distomer).

Proposed Experimental Protocol: In Vitro BTK Kinase Assay

A biochemical assay to determine the half-maximal inhibitory concentration (IC50) of each enantiomer against BTK can be performed as follows.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., a fluorescently labeled peptide)

-

ATP

-

Assay buffer

-

Separated enantiomers of PF-06250112

-

Microplate reader

Procedure:

-

Prepare a series of dilutions for each enantiomer in the assay buffer.

-

In a microplate, add the BTK enzyme, the kinase substrate, and the diluted enantiomer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader.

-

Calculate the percentage of BTK inhibition for each concentration of the enantiomer.

-